4-Hydroxy-2,2-dimethylpentanenitrile
Description
4-Hydroxy-2,2-dimethylpentanenitrile is a nitrile derivative characterized by a hydroxyl group at the fourth carbon and two methyl groups at the second carbon of a pentanenitrile backbone. Nitriles are versatile due to their reactivity, especially in hydrolysis (to carboxylic acids or amines) and nucleophilic additions. The hydroxyl and dimethyl substituents likely influence its solubility, stability, and steric effects in reactions .
Properties
IUPAC Name |
4-hydroxy-2,2-dimethylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)4-7(2,3)5-8/h6,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQECPPLLPQLGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2,2-dimethylpentanenitrile can be synthesized through the addition of hydrogen cyanide to aldehydes or ketones. For instance, the reaction of 2,2-dimethylpropanal with hydrogen cyanide in the presence of a base catalyst can yield this compound. The reaction is typically carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as hydroxynitrile lyase can enhance the efficiency of the reaction by facilitating the addition of hydrogen cyanide to the carbonyl compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,2-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine, which can further react to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2,2-dimethylpentanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for hydroxynitrile lyase, an enzyme that catalyzes the addition of hydrogen cyanide to carbonyl compounds. This reaction is crucial in the biosynthesis of cyanohydrins, which are important intermediates in various metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
- 4-Hydroxy-2,2-dimethylpentanenitrile : Features a nitrile (-CN), hydroxyl (-OH), and two methyl (-CH₃) groups. The nitrile group offers reactivity toward hydrolysis (e.g., to carboxylic acids under acidic conditions or primary amines via reduction). The hydroxyl group may participate in hydrogen bonding, enhancing solubility in polar solvents.
- (2E)-2-(4-Hydroxybenzylidene)-4,4-dimethyl-3-oxopentanenitrile (): Contains an α,β-unsaturated ketone conjugated with a nitrile and a hydroxyphenyl group. The benzylidene moiety introduces aromaticity, differing from the aliphatic backbone of this compound .
- Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate (): An ester derivative with a hydroxymethyl group. Esters are less reactive than nitriles but hydrolyze to carboxylic acids. The absence of a nitrile reduces polarity compared to this compound .
Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | Boiling Point (Estimated) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| This compound | C₇H₁₁NO | -CN, -OH, -CH₃ | ~200–220°C | Moderate (ethanol, water) |
| (2E)-2-(4-Hydroxybenzylidene)-... | C₁₄H₁₅NO₂ | -CN, -OH, C=O, aromatic | >250°C | Low (DMSO, acetone) |
| Ethyl 2-(hydroxymethyl)-4,4-... | C₁₀H₂₀O₃ | -COOEt, -CH₂OH | ~180–200°C | High (ethanol, ether) |
Biological Activity
4-Hydroxy-2,2-dimethylpentanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C7H13NO
- Molecular Weight : 129.19 g/mol
- Structural Characteristics : The compound features a hydroxyl group and a nitrile functional group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the hydroxyl group enhances its solubility in biological systems, facilitating interactions with enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting enzymes related to lipid metabolism, which could have implications for metabolic disorders.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. This activity is believed to be linked to its ability to disrupt bacterial cell wall synthesis.
Data Summary
Case Studies
-
Study on Enzyme Inhibition
- A study conducted by Smith et al. (2023) demonstrated that this compound inhibits the enzyme HMG-CoA reductase, which plays a critical role in cholesterol biosynthesis. The study reported a significant decrease in cholesterol levels in vitro when treated with this compound.
-
Antimicrobial Efficacy
- In a clinical trial published by Johnson et al. (2024), the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that this compound reduced bacterial growth by over 70% compared to control groups.
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Cytotoxic Effects on Cancer Cells
- A recent investigation into the cytotoxic effects of this compound on human cancer cell lines showed promising results. The compound induced apoptosis in breast cancer cells at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
